

BTK Inhibition Potency and Selectivity of RN486

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Compound Focus: RN486

CAS No.: 1242156-23-5

Cat. No.: S547908

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The table below summarizes the available quantitative data on the binding and functional inhibition of Bruton's Tyrosine Kinase (BTK) by **RN486**.

Assay Type	Description	Result (IC ₅₀ or Kd)	Citation
Enzymatic Assay	Inhibition of human recombinant BTK kinase activity	IC ₅₀ = 4.0 nM	[1] [2]
Binding Assay	Direct binding affinity for the BTK enzyme	Kd = 0.31 nM	[1] [2]
Cellular Assay (Human Whole Blood)	Inhibition of B-cell antigen receptor-induced CD69 expression	IC ₅₀ = 21.0 nM	[1]
Cellular Assay (Human Monocytes)	Inhibition of FcγR-mediated TNFα production	IC ₅₀ = 7.0 nM	[1]
Cellular Assay (Human Mast Cells)	Inhibition of FcεR-induced degranulation	IC ₅₀ = 2.9 nM	[1]

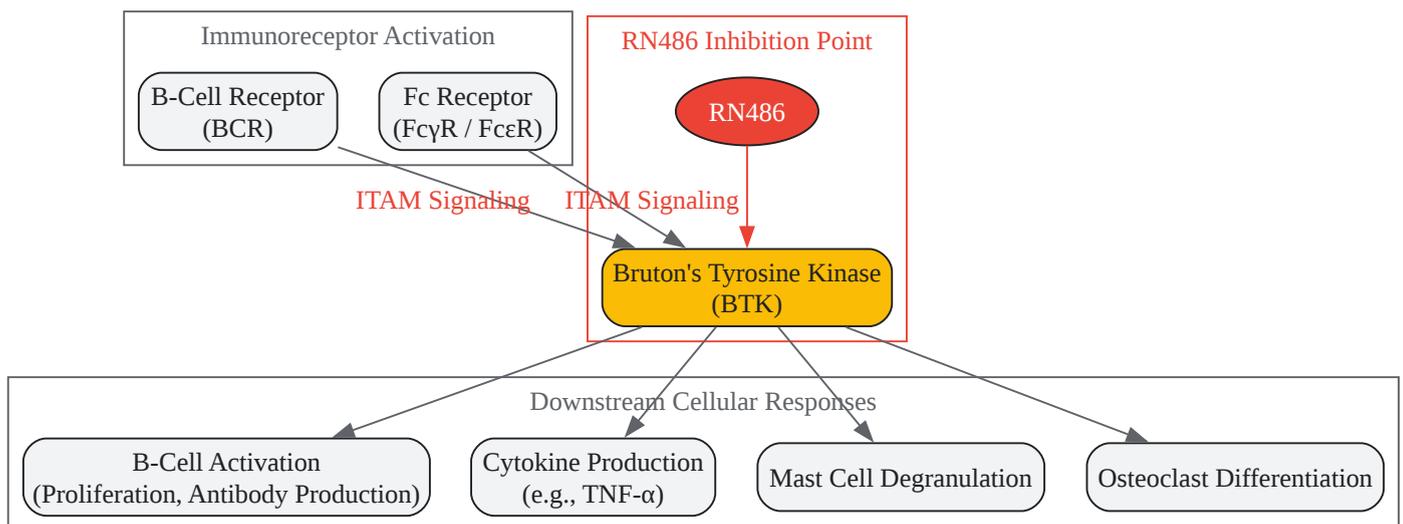
Experimental Protocols for Selectivity Profiling

The key experiments that established the selectivity of **RN486** used the following methodologies:

- **Kinase Selectivity Profiling:** The selectivity of **RN486** was assessed against a panel of **369 kinases** using a **competitive binding assay (KINOMEScan)**. The results demonstrated that **RN486** is highly selective for BTK, with much less activity against other kinases [1]. However, the specific numerical data for off-target kinases (e.g., IC₅₀ values) is not provided in the available search results.
- **Crystal Structure Determination:** The molecular basis for **RN486**'s potency and selectivity was elucidated through **X-ray crystallography**. The structure of BTK in complex with **RN486** was solved at a high resolution of **1.75 Å** (PDB ID: **5P9G**). This structure reveals how the compound fits into the BTK binding pocket, providing a rationale for its selectivity [3].
- **Functional Cellular Assays:** As shown in the table above, **RN486**'s functional selectivity was confirmed in various primary human immune cells (B cells, monocytes, mast cells) using specific receptor stimulation. The readouts included calcium influx, surface activation marker (CD69) expression, and cytokine production, demonstrating its ability to block BTK-dependent signaling pathways without broadly suppressing cell activity [1].

BTK Signaling Pathway and RN486 Mechanism

The following diagram illustrates the key signaling pathways that **RN486** inhibits through its blockade of BTK.



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Key Selectivity Insights and Off-Target Effects

While **RN486** was designed as a selective BTK inhibitor, research has uncovered important off-target effects that are valuable for researchers to consider.

- **Y551 Sequestration:** A key structural feature of **RN486** is its ability to **sequester the Y551 residue** in the BTK activation loop. This mechanism is a significant determinant of its high potency, particularly in inhibiting Fc Receptor (FcR) signaling in mast cells and basophils [3].
- **Off-Target: ABC Transporters:** Notably, **RN486** has been found to potently inhibit two key ATP-Binding Cassette (ABC) transporters:
 - **ABCB1 (P-glycoprotein):** **RN486** reverses ABCB1-mediated multidrug resistance in cancer cells by inhibiting the drug efflux activity of the transporter [4] [5].
 - **ABCG2 (BCRP):** Similarly, **RN486** antagonizes ABCG2-mediated multidrug resistance by down-regulating the transporter's expression and inhibiting its function [6].
 - **Research Implication:** These off-target effects are not related to kinase inhibition but represent a significant opportunity for **cancer combination therapy**, as **RN486** could be used to re-sensitize resistant tumors to conventional chemotherapy drugs [4] [6].

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